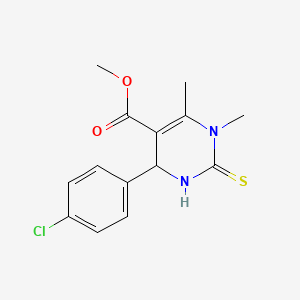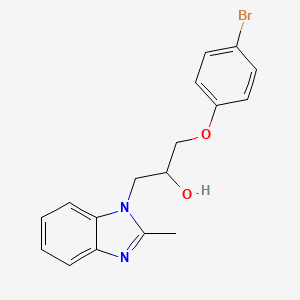![molecular formula C18H29NO B5049422 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine](/img/structure/B5049422.png)
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a propyl chain, which is further connected to a phenoxy group substituted with tert-butyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine typically involves the following steps:
Preparation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-tert-butyl-2-methylphenol with an appropriate alkylating agent under basic conditions.
Formation of the Propyl Chain: The phenoxy intermediate is then reacted with 1-bromopropane in the presence of a base to form the propyl chain.
Cyclization to Pyrrolidine: The final step involves the cyclization of the propyl chain with pyrrolidine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine or phenoxy derivatives.
科学的研究の応用
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-[3-(4-tert-butylphenoxy)propyl]pyrrolidine: Similar structure but lacks the methyl group on the phenoxy ring.
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine: Similar structure with different substitution pattern on the phenoxy ring.
Uniqueness
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both tert-butyl and methyl groups on the phenoxy ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
特性
IUPAC Name |
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-15-14-16(18(2,3)4)8-9-17(15)20-13-7-12-19-10-5-6-11-19/h8-9,14H,5-7,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZFXCGWMYFFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}(phenyl)methanone](/img/structure/B5049358.png)


![N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B5049379.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]pentanamide](/img/structure/B5049396.png)
![6-chloro-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5049402.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5049407.png)
![N-[[2-[benzyl(methyl)amino]-1,3-dihydroinden-2-yl]methyl]-3-(tetrazol-1-yl)propanamide](/img/structure/B5049418.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B5049420.png)
![N-[5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5049436.png)
![8-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]quinoline](/img/structure/B5049443.png)
![2-(4-phenylpiperazin-1-yl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B5049452.png)
